4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a formylpyrimidine moiety, and a benzenesulfonamide structure. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as formamide and a suitable aldehyde.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-chloro-N-(5-carboxypyrimidin-2-yl)benzenesulfonamide
Reduction: 4-chloro-N-(5-hydroxymethylpyrimidin-2-yl)benzenesulfonamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes that depend on carbonic anhydrase .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,2,2-trichloroethylidene)benzenesulfonamide
- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
Uniqueness
4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of a chloro group, formylpyrimidine moiety, and benzenesulfonamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8ClN3O3S |
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Molecular Weight |
297.72 g/mol |
IUPAC Name |
4-chloro-N-(5-formylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8ClN3O3S/c12-9-1-3-10(4-2-9)19(17,18)15-11-13-5-8(7-16)6-14-11/h1-7H,(H,13,14,15) |
InChI Key |
ZRHUMCGMJORMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=N2)C=O)Cl |
Origin of Product |
United States |
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